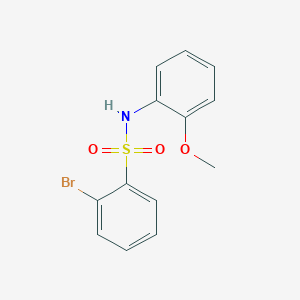
2-bromo-N-(2-methoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-(2-methoxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H12BrNO3S It is a sulfonamide derivative that contains a bromine atom and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide typically involves the reaction of 2-methoxyaniline with benzenesulfonyl chloride to form N-(2-methoxyphenyl)benzenesulfonamide. This intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
2-Brom-N-(2-Methoxyphenyl)benzolsulfonamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Herstellung komplexerer Moleküle.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und Antikrebswirkungen.
Medizin: Es wird geforscht, ob es als pharmazeutisches Zwischenprodukt oder Wirkstoff eingesetzt werden kann.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Brom-N-(2-Methoxyphenyl)benzolsulfonamid umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Das Bromatom und die Sulfonamidgruppe spielen eine entscheidende Rolle für seine Reaktivität und Bindungsaffinität. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Die genauen Wege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Ähnliche Verbindungen:
- 4-Brom-N-(2-Methoxyphenyl)benzolsulfonamid
- 4-Brom-N-(2-Methylphenyl)benzolsulfonamid
- N-(4-Brom-2-Methylphenyl)benzolsulfonamid
Vergleich: 2-Brom-N-(2-Methoxyphenyl)benzolsulfonamid ist aufgrund der Methoxygruppe am Phenylring einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Im Vergleich zu seinen Analoga kann diese Verbindung eine unterschiedliche Löslichkeit, Stabilität und Wechselwirkung mit biologischen Zielstrukturen aufweisen, was sie zu einer wertvollen Verbindung für spezifische Forschungsanwendungen macht.
Wirkmechanismus
The mechanism of action of 2-bromo-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-N-(2-methoxyphenyl)benzenesulfonamide
- 4-Bromo-N-(2-methylphenyl)benzenesulfonamide
- N-(4-bromo-2-methylphenyl)benzenesulfonamide
Comparison: 2-Bromo-N-(2-methoxyphenyl)benzenesulfonamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific research applications.
Eigenschaften
Molekularformel |
C13H12BrNO3S |
|---|---|
Molekulargewicht |
342.21 g/mol |
IUPAC-Name |
2-bromo-N-(2-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12BrNO3S/c1-18-12-8-4-3-7-11(12)15-19(16,17)13-9-5-2-6-10(13)14/h2-9,15H,1H3 |
InChI-Schlüssel |
ZFKOGIZQVJFPRA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1,3-Oxazol-5-yl)phenyl]-5-[3-(trifluoromethyl)phenyl]-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-8-carboxamide](/img/structure/B12433952.png)
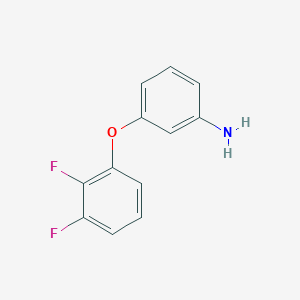
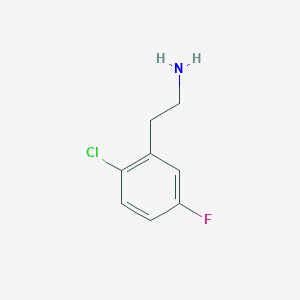
![bis[[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-butan-2-yl-2-hydroxybutanedioate](/img/structure/B12433999.png)
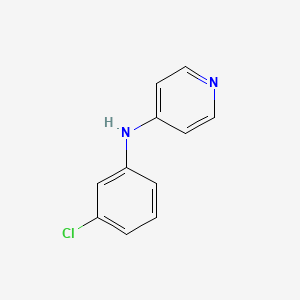
![N-[8-(Prop-2-enamido)octyl]prop-2-enamide](/img/structure/B12434002.png)
![4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B12434008.png)
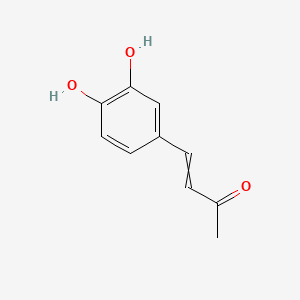
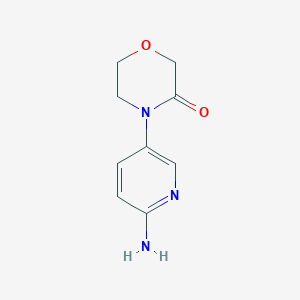

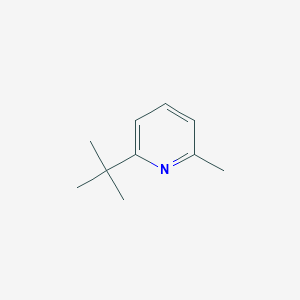
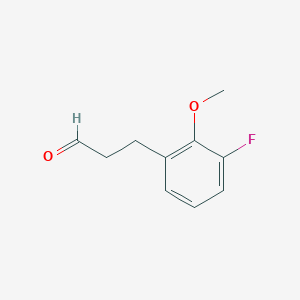
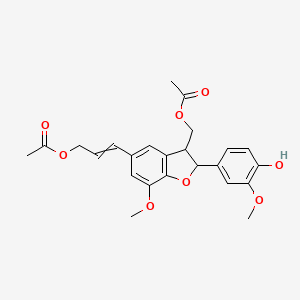
![4,8-Dihydroxy-6,10-dimethyl-3-methylidene-3AH,4H,5H,8H,9H,11AH-cyclodeca[B]furan-2-one](/img/structure/B12434043.png)
